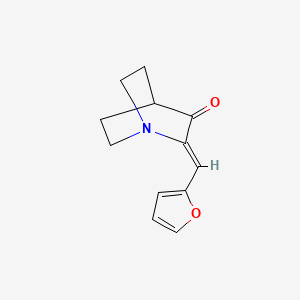

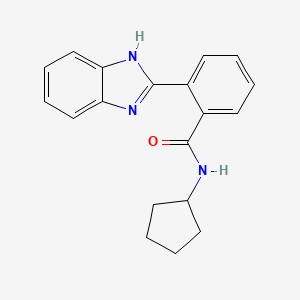

![molecular formula C11H11N3O4S B5569771 2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)

2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of organic compounds known as imidazoles, which are characterized by a five-membered ring consisting of two nitrogen atoms and three carbon atoms. The specific structure and substituents of 2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole make it a compound of interest in various chemical and pharmaceutical research areas.

Synthesis Analysis

Synthesis of related compounds has been achieved through methods such as nitro-reductive cyclization and condensation reactions. For instance, similar compounds have been synthesized using sodium dithionite as a reductive cyclizing agent in dimethyl sulphoxide medium (Kumar et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of imidazole derivatives often involves techniques like X-ray diffraction, NMR spectroscopy, and crystallography. For example, studies on related molecules have revealed crystalline structures and detailed molecular interactions through hydrogen bonding and π-π stacking interactions (Alliouche et al., 2014).

Chemical Reactions and Properties

Chemical reactions of imidazole derivatives can include interactions with metals, as well as nucleophilic and electrophilic reactions. Research on similar compounds has shown interactions with nickel centres and various electrophiles (Rozentsveig et al., 2013).

Physical Properties Analysis

Physical properties of such compounds can be studied through spectroscopy and thermogravimetric analysis. Studies on similar molecules have employed techniques like FT-IR, NMR, UV-Vis, and mass spectrometry to understand their physical characteristics (Sathyanarayana & Poojary, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be assessed through methods like DFT simulations and NLO analysis. For instance, the stability and charge delocalization of similar compounds have been analyzed using NBO analysis and molecular docking (Manjusha et al., 2020).

Wissenschaftliche Forschungsanwendungen

Molecular Modification for Enhanced Properties

Researchers have explored the incorporation of functional groups like the dansyl group into peptides and proteins, affecting the imidazole moiety of histidine and the phenolic ring of tyrosine. This modification is crucial for studying protein and peptide structures and functions (Buchta & Fridkin, 1985).

Synthesis and Complex Formation

The synthesis of complexes involving nitroimidazole derivatives, such as the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leads to the formation of compounds with potential applications in coordination chemistry and material science (Bermejo et al., 2000).

Electrochemical Behavior

The electrochemical behavior of tinidazole, a compound similar to 2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole, has been studied, revealing its irreversible cathodic waves and suggesting mechanisms for its reactions in various pH conditions. This research is essential for understanding the electrochemical properties of nitroimidazole derivatives (Fonseca et al., 1993).

Applications in Fuel Cells

A study on poly(arylene ether sulfone) containing bulky imidazole groups for use in alkaline anion exchange membranes (AEMs) for fuel cells highlighted the importance of modifying imidazole derivatives to enhance the stability and efficiency of AEMs (Yang et al., 2014).

Genetic Resistance Studies

Research on the genetics of 5-Nitroimidazole resistance in Bacteroides provides insights into the mechanisms of action and resistance of nitroimidazole compounds, with implications for clinical therapy and antibiotic resistance (Reysset et al., 1993).

Eigenschaften

IUPAC Name |

2-ethyl-1-(2-nitrophenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S/c1-2-11-12-7-8-13(11)19(17,18)10-6-4-3-5-9(10)14(15)16/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFRYLXSBBBCEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49645391 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Ethyl-1-(2-nitro-benzenesulfonyl)-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

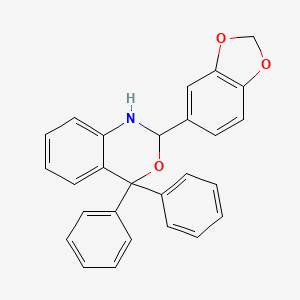

![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)

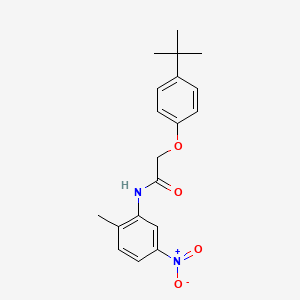

![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)

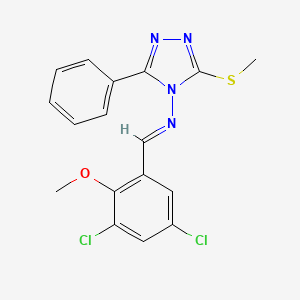

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5569794.png)

![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)

![1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B5569802.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)